molecular formula C17H13BrClN3O2S B305935 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide

Cat. No. B305935
M. Wt: 438.7 g/mol
InChI Key: GAMANWJXGOFAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is not fully understood. However, it is believed to exert its biological effects by modulating various cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has demonstrated anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide in lab experiments include its broad spectrum antimicrobial activity, anti-inflammatory properties, and anticancer activity. However, its limitations include potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent for various diseases. Additionally, studies on its pharmacokinetics and toxicity are needed to determine its safety and efficacy for clinical use.

Synthesis Methods

The synthesis of 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide involves the reaction of 4-bromoaniline with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetyl chloride to yield the final compound.

Scientific Research Applications

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer activities.

properties

Product Name

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide

Molecular Formula

C17H13BrClN3O2S

Molecular Weight

438.7 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C17H13BrClN3O2S/c1-10-8-13(19)6-7-14(10)20-15(23)9-25-17-22-21-16(24-17)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,20,23)

InChI Key

GAMANWJXGOFAST-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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